Cas no 2624351-87-5 ((+)-Kuwanon H)

(+)-Kuwanon H structure
Productnaam:(+)-Kuwanon H
(+)-Kuwanon H Chemische en fysische eigenschappen
Naam en identificatie
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- 8S66U66RDM
- 2624351-87-5
- rel-8-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- BDBM50464769
- CHEMBL4290098
- 4H-1-Benzopyran-4-one, 8-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-, rel-
- Kuwanon H, (+)-
- 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1alpha,5alpha,6beta)-(+/-)-
- (+/-)-Kuwanon H
- (+)-Kuwanon H
- ACon0_000340
- 79056-23-8
- KH2D7L4JRM
- MEGxp0_001038
- 8-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 8-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
- Kuwanon H, (+/-)-
- 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1alpha,5alpha,6beta)-
-
- Inchi: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m1/s1
- InChI-sleutel: DKBPTKFKCCNXNH-JMBMPLIVSA-N
- LACHT: O=C(C1C=CC(=C(C/C=C(\C)/C)C=1O)O)[C@H]1[C@H](C2C(=CC(=C3C(C(C/C=C(\C)/C)=C(C4C=CC(=CC=4O)O)OC=23)=O)O)O)C=C(C)C[C@@H]1C1C=CC(=CC=1O)O
Berekende eigenschappen
- Exacte massa: 760.28836222g/mol
- Monoisotopische massa: 760.28836222g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 56
- Aantal draaibare bindingen: 9
- Complexiteit: 1560
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.2
- Topologisch pooloppervlak: 205Ų
(+)-Kuwanon H Gerelateerde literatuur
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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